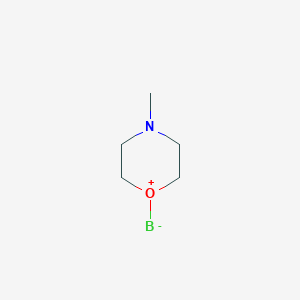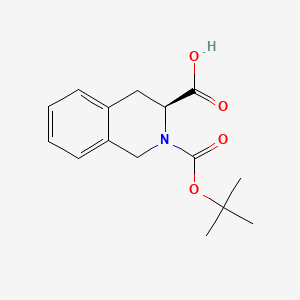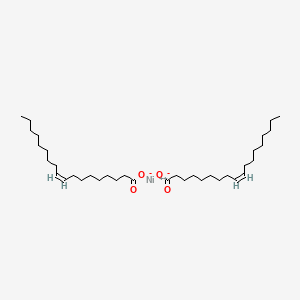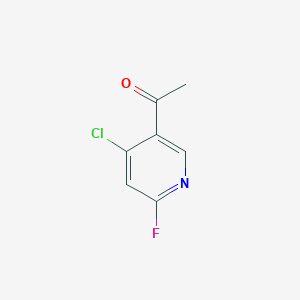
ボラン4-メチルモルホリン錯体
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Borane 4-methylmorpholine complex is a useful research compound. Its molecular formula is C5H14BNO and its molecular weight is 114.98. The purity is usually 95%.
BenchChem offers high-quality Borane 4-methylmorpholine complex suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Borane 4-methylmorpholine complex including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
紅藻ガラクトンの特性評価と脱重合
ボラン4-メチルモルホリン錯体は、紅藻ガラクトンの特性評価と部分的な脱重合に使用されてきました {svg_1}. これは、対応する3,6-アンヒドロ-ガラクトールに還元することで、3,6-アンヒドロガラクトース誘導体の酸分解を防ぎます {svg_2}. この方法は、紅藻バイオマスの多糖組成の予備的特性評価に推奨されます {svg_3}.
硫酸化紅藻ガラクトン由来二糖アルジトールの合成
この錯体は、硫酸化紅藻ガラクトン由来二糖アルジトールの合成に使用されます {svg_4} {svg_5} {svg_6}. このプロセスには、ガラクトンの還元加水分解が含まれます {svg_7} {svg_8} {svg_9}.
紅藻由来硫酸化ガラクトンの分析
ボラン4-メチルモルホリン錯体は、還元加水分解とHPLCによる穏やかなメタノール分解による紅藻由来硫酸化ガラクトンの分析に使用されます {svg_10} {svg_11} {svg_12}.
定量質量分析法のためのオリゴ糖の標識
この錯体は、定量質量分析法のためのオリゴ糖の標識試薬として使用されます {svg_13} {svg_14} {svg_15}. これにより、オリゴ糖の正確な測定と分析が可能になります。
炭疽菌胞子に関連する糖マーカーの分析
ボラン4-メチルモルホリン錯体は、培養後の炭疽菌胞子に関連する糖マーカーの分析に使用されます {svg_16} {svg_17} {svg_18}. これにより、これらの胞子の同定と研究が容易になります。
高分子骨格への統合
4-メチルモルホリン錯体を含むボランクラスターは、高分子骨格に導入されてきました {svg_19}. これは、従来のポリマーの化学的および熱的安定性を向上させるだけでなく、ボランクラスター含有ポリマー(BCCPs)に、フォトルミネッセンス、化学センシング、耐熱性、ホウ素中性子捕捉療法などの多くの特定の特性を付与します {svg_20}.
Safety and Hazards
Borane 4-methylmorpholine complex is classified as a flammable solid. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . Proper personal protective equipment should be used when handling this substance, and it should be used only outdoors or in a well-ventilated area .
作用機序
Target of Action
The primary target of the Borane 4-methylmorpholine complex is red algal galactans . These are polysaccharides found in red algae, and they play a crucial role in the structure and function of the algae .
Mode of Action
The Borane 4-methylmorpholine complex interacts with its targets through a process known as reductive hydrolysis . In this process, the complex prevents the acid degradation of 3,6-anhydrogalactose derivatives by reducing them to the corresponding 3,6-anhydro-galactitols . All other monosaccharides are liberated essentially in the non-reduced form .
Biochemical Pathways
The reductive hydrolysis process affects the biochemical pathways of red algal galactans. The Borane 4-methylmorpholine complex gives rise to reduced oligosaccharides having terminal 3,6-anhydrogalactitol residues . This reaction allows for the attribution of unknown galactans to the agar or carrageenan groups . Sulfate groups are substantially retained under partial reductive hydrolysis conditions .
Pharmacokinetics
It is known that the compound is a solid at room temperature . Its absorption, distribution, metabolism, and excretion (ADME) properties would depend on various factors, including the route of administration and the physiological characteristics of the organism.
Result of Action
The result of the action of the Borane 4-methylmorpholine complex is the production of reduced oligosaccharides with terminal 3,6-anhydrogalactitol residues . This allows for the characterization of the polysaccharide composition of red algal biomass . The isolation and elucidation of structures of reduced sulfated oligosaccharides may be of great value for the structural analysis of complex red algal galactans .
生化学分析
Biochemical Properties
Borane 4-methylmorpholine complex plays a significant role in the complete acid hydrolysis of red algal galactans . It prevents the acid degradation of 3,6-anhydrogalactose derivatives by reducing them to the corresponding 3,6-anhydro-galactitols . This interaction with enzymes and other biomolecules is crucial for the characterization and partial depolymerization of red algal galactans .
Molecular Mechanism
At the molecular level, Borane 4-methylmorpholine complex exerts its effects through its interaction with 3,6-anhydrogalactose derivatives during acid hydrolysis . It prevents the acid degradation of these derivatives, thereby influencing the overall reaction process .
Temporal Effects in Laboratory Settings
Over time, Borane 4-methylmorpholine complex continues to influence the hydrolysis of galactans in laboratory settings
Metabolic Pathways
Borane 4-methylmorpholine complex is involved in the metabolic pathway of red algal galactans . It interacts with enzymes during the hydrolysis process, potentially affecting metabolic flux or metabolite levels .
特性
InChI |
InChI=1S/C5H11BNO/c1-7-2-4-8(6)5-3-7/h2-5H2,1H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWHDWQNDYDWMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-][O+]1CCN(CC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733690 |
Source


|
| Record name | PUBCHEM_60145877 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15648-16-5 |
Source


|
| Record name | PUBCHEM_60145877 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of borane 4-methylmorpholine complex in studying red algal polysaccharides?
A: Borane 4-methylmorpholine complex is a powerful tool for characterizing the complex structures of sulfated galactans found in red algae. It facilitates a process called reductive hydrolysis. [, ]
Q2: Can you explain how borane 4-methylmorpholine complex helps differentiate between agar and carrageenan in red algae?
A: While both agar and carrageenan are types of galactans found in red algae, they possess distinct structural features. Borane 4-methylmorpholine complex, combined with a technique called partial reductive hydrolysis, can help differentiate between them. []
- Agar vs. Carrageenan: The key difference lies in the presence and position of sulfate groups and the type of 3,6-anhydrogalactose linkages present. [] Partial reductive hydrolysis, using borane 4-methylmorpholine complex, generates specific oligosaccharide profiles for agar and carrageenan-type galactans. These profiles can then be analyzed using techniques like mass spectrometry and NMR, allowing researchers to identify the type of galactan present in a red algal sample. []
Q3: Is borane 4-methylmorpholine complex used directly on red algal biomass, or is polysaccharide extraction necessary?
A: Research indicates that borane 4-methylmorpholine complex can be employed for the analysis of red algal polysaccharides directly within the biomass. [] This eliminates the need for laborious and potentially time-consuming polysaccharide extraction procedures.
- Direct Biomass Analysis: This approach, termed "reductive hydrolysis of biomass," allows researchers to analyze the polysaccharide composition of red algae in a faster and potentially higher-throughput manner. [] This is particularly useful when screening a large number of algal samples or when dealing with limited sample quantities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144037.png)




![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1144051.png)

